4-Butyl-4'-methoxyazoxybenzene
Overview
Description
4-Butyl-4’-methoxyazoxybenzene is an organic compound belonging to the class of azoxybenzenes It is characterized by the presence of a butyl group and a methoxy group attached to the azoxybenzene core
Scientific Research Applications
4-Butyl-4’-methoxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Butyl-4’-methoxyazoxybenzene should be stored in a refrigerator . It’s recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge (specific for organic vapors, HCl, acid gas and SO2) with a dust/mist filter when handling this chemical . In case of eye contact, flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxyaniline in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the azoxy linkage.
Industrial Production Methods: In industrial settings, the production of 4-Butyl-4’-methoxyazoxybenzene may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4’-methoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azoxybenzenes depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-Butyl-4’-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 4-Butyl-4’-hydroxyazoxybenzene
- 4-Butyl-4’-chloroazoxybenzene
- 4-Butyl-4’-nitroazoxybenzene
Comparison: 4-Butyl-4’-methoxyazoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
(4-butylphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-5-14-6-10-16(11-7-14)19(20)18-15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPWICQRCLMVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20605 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275794 | |
Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11106-54-0, 31401-35-1 | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20605 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diazene, 1-(4-butylphenyl)-2-(4-methoxyphenyl)-, monooxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-4'-methoxyazoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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